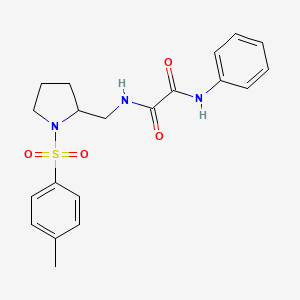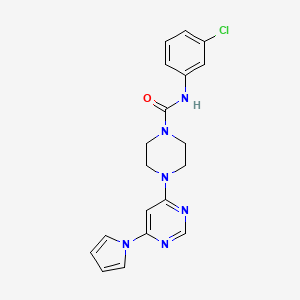
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Scientific Research Applications
Synthesis and Derivative Compounds
The scientific research applications of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide encompass a wide range of synthetic strategies to develop novel compounds with potential therapeutic activities. One significant application involves the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have been evaluated for their cyclooxygenase (COX) inhibitory activities, displaying significant selectivity towards COX-2, along with notable analgesic and anti-inflammatory properties, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activities
Another crucial application is the development of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which have demonstrated antiproliferative effects against various human cancer cell lines. Compounds within this series showed promising activity, suggesting the potential of such derivatives as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines highlight another significant area of research. These compounds have been subjected to in vitro antimicrobial testing, revealing their potential as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Similarly, the development of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antimicrobial agents further underscores the application of such compounds in battling resistant microbial strains (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Molecular Interaction Studies
Molecular interaction studies, such as the investigation of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, reveal the depth of research into understanding how derivatives of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide interact at the molecular level. Such studies provide insights into the design of more effective therapeutic agents by elucidating the binding mechanisms and conformational preferences of these compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-15-4-3-5-16(12-15)23-19(27)26-10-8-25(9-11-26)18-13-17(21-14-22-18)24-6-1-2-7-24/h1-7,12-14H,8-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCVOZJEIKPWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)

![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)
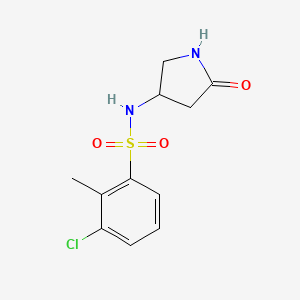
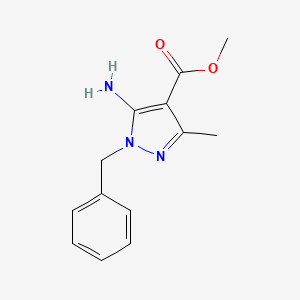
![3-(benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile](/img/structure/B2961641.png)

![N-(3,5-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2961643.png)
![4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2961645.png)
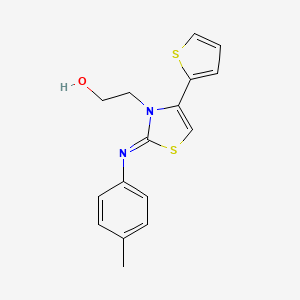
![(4-Methoxyphenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2961647.png)
